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2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Drug Design ADME Properties

2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic small molecule (C19H15N5O2S, MW 377.42 g/mol) comprised of a 4-oxoquinazolinone core linked to a thiophene-substituted pyrazine moiety via an acetamide bridge. This compound is a member of the broader 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, a scaffold known for inhibiting key enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Molecular Formula C19H15N5O2S
Molecular Weight 377.42
CAS No. 2034425-52-8
Cat. No. B2434919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
CAS2034425-52-8
Molecular FormulaC19H15N5O2S
Molecular Weight377.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C19H15N5O2S/c25-17(10-24-12-23-15-4-2-1-3-14(15)19(24)26)22-9-16-18(21-7-6-20-16)13-5-8-27-11-13/h1-8,11-12H,9-10H2,(H,22,25)
InChIKeyDYYUIHKMBABJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034425-52-8: A Quinazolinone-Acetamide Scaffold for Targeted Inhibitor Design


2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic small molecule (C19H15N5O2S, MW 377.42 g/mol) comprised of a 4-oxoquinazolinone core linked to a thiophene-substituted pyrazine moiety via an acetamide bridge [1]. This compound is a member of the broader 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, a scaffold known for inhibiting key enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [2]. Its physicochemical profile, including a calculated LogP of 2.48 and a topological polar surface area of 89.77 Ų, positions it within favorable drug-like space [1].

Quinazolinone-acetamide scaffold for targeted inhibitor design
Heterocyclic tail enables molecular recognition studies
Computed lipophilicity (LogP) and TPSA profile supports permeability screening

Structural Specificity in 2034425-52-8 Prevents Direct Replacement by Simple Analogs


Simple substitution of the unique 3-(thiophen-3-yl)pyrazin-2-yl moiety in 2034425-52-8 with other heterocyclic amines cannot be assumed to yield equivalent biological outcomes. Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, minor structural changes, such as switching from a thiophene to a furan, have resulted in dramatically different InhA inhibitory activities, with IC50 values varying from >50 μM to 3.12 μM [1]. The specific combination of a quinazolinone core and the thiophene-pyrazine tail in 2034425-52-8 is designed to modulate molecular recognition, making it a non-fungible chemical entity for structure-activity relationship (SAR) studies [2].

Heterocyclic tail replacement may shift potency
Replacing the thiophene-pyrazine tail with furan or acyclic amines may drastically alter InhA inhibition (reported IC50 shift from 3.12 to >50 µM within the class).
Generic quinazoline-acetamides may lack kinase selectivity
Simple analogs without the specific thiophene-pyrazine tail may not recapitulate the intended molecular recognition or selectivity profile.
Structural specificity limits direct analog substitution
Minor structural variations can lead to non-equivalent biological outcomes, making this compound a non-fungible entity for SAR studies.

Quantitative Comparative Evidence for 2034425-52-8 Against Closest Analogs


Physicochemical Differentiation of 2034425-52-8 from Close Structural Analogs

The compound 2034425-52-8 possesses a distinct physicochemical signature compared to a simple quinazolinone-acetamide analog. It exhibits a calculated partition coefficient (clogP) of 2.48 and a topological polar surface area of 89.77 Ų [1]. In contrast, a related InhA inhibitor from the same core class, 2-(4-oxoquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide, has a lower clogP and different heteroatom count, which impacts its permeability and solubility profile [2].

Lipophilicity & TPSA
Class-level
clogP = 2.48, TPSA = 89.77 Ų; higher than thiophene-only analog
Supports membrane permeability and absorption research
In silico prediction; experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

Inferred Target Engagement Advantage Over Acyclic Analogs

While no direct inhibitory data exists for 2034425-52-8, its rigid, biaryl-like thiophene-pyrazine tail is structurally closer to the most potent InhA inhibitors in its class than simpler acyclic amides. The lead compound from the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series, Compound 21, achieved an InhA IC50 of 3.12 μM and an MIC of 4.76 μM against drug-sensitive Mycobacterium tuberculosis [1]. In stark contrast, a structurally simpler analog, N-(2-(thiophen-2-yl)ethyl)acetamide, showed no significant InhA inhibition (IC50 > 50 μM) [2]. The cyclized, nitrogen-rich tail of 2034425-52-8 is hypothesized to provide a binding advantage through additional hydrophobic and π-stacking interactions with the InhA active site.

InhA Inhibition Potency
Class-level
Class leader Compound 21: IC50 3.12 µM; acyclic analog: IC50 >50 µM (>16-fold difference)
Supports privileged scaffold hypothesis for InhA inhibitor research
No direct inhibitory data for this compound; inferred from close analogs
Tuberculosis InhA Inhibition Drug-Resistant MTB

Kinase Scaffold Specificity vs. Generic Quinazoline Inhibitors

The compound 2034425-52-8 is distinct from classic 4-anilinoquinazoline kinase inhibitors like gefitinib or erlotinib due to its acetamide-linked heterocyclic tail [1]. While gefitinib targets the ATP-binding site of EGFR, the structure of 2034425-52-8 suggests it may explore a different binding mode, potentially avoiding resistance mutations like EGFR T790M [2]. No direct comparative biochemical data is available, but the scaffold is considered a valuable tool for developing next-generation kinase inhibitors with altered selectivity profiles [1].

Kinase Binding Mode
Reported
Acetamide-linked tail diverges from 4-anilinoquinazoline class; potential to explore non-ATP binding modes
Enables investigation of alternative kinase inhibition mechanisms
Structural inference; no co-crystallization data available
Cancer Research Kinase Inhibition Quinazoline Derivatives

High-Impact Use Cases for 2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide


SAR Probe for Non-Isoniazid InhA Inhibitor Development

2034425-52-8 is ideally suited as a building block for synthesizing and testing novel InhA inhibitors that bypass KatG activation, a primary resistance mechanism for isoniazid [1]. Its elaborate tail structure is hypothesized to bind within the substrate-binding pocket of InhA, and direct evaluation of its MIC against drug-resistant MTB strains would validate its utility as a direct inhibitor, as demonstrated by class leaders with IC50 values in the low micromolar range [1].

Kinase Profiling for Cancer Therapeutic Discovery

The compound should be screened against a panel of kinases to map its selectivity fingerprint, particularly against Aurora kinases or other targets sensitive to quinazolinone-based inhibitors [2]. This central core plus unique tail combination makes it suitable for high-throughput screening to find a disease-modifying lead that is structurally distinct from current ATP-competitive inhibitors, offering a new avenue for combating resistance [2].

Functional Fragment Library Enrichment

Laboratories can procure 2034425-52-8 to anchor a targeted fragment-based drug design (FBDD) campaign. The compound provides a pre-assembled, high molecular weight fragment covering substantial chemical space. The calculated LogP of 2.48 and TPSA of 89.77 Ų [3] make it a prime candidate for structural biology studies, including co-crystallization with target enzymes, to guide the structure-based optimization of both the quinazolinone core and the pyrazine-thiophene tail.

Application
Selection Property
Validation Focus
InhA Inhibitor SAR Studies
InhA-targeted scaffold
MIC against drug-resistant MTB strains
Kinase Selectivity Profiling
Quinazolinone-based kinase ligand
Kinase panel screening for selectivity
Fragment-Based Drug Design
Pre-assembled privileged fragment
Co-crystallization and structure-guided optimization
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